molecular formula C21H24FN5O2S B11309867 N-(4-((6-(diethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzenesulfonamide

N-(4-((6-(diethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzenesulfonamide

Cat. No.: B11309867
M. Wt: 429.5 g/mol
InChI Key: QZFZBPXJXFQLTD-UHFFFAOYSA-N
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Description

N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3-FLUOROBENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of pyrimidine, phenyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3-FLUOROBENZENE-1-SULFONAMIDE typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the diethylamino group. The phenyl and sulfonamide groups are then added through a series of substitution reactions. The reaction conditions often involve the use of polar solvents such as dimethylformamide (DMF) and catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3-FLUOROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3-FLUOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biological pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3-FLUOROBENZENE-1-SULFONAMIDE is unique due to its combination of pyrimidine, phenyl, and sulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C21H24FN5O2S

Molecular Weight

429.5 g/mol

IUPAC Name

N-[4-[[6-(diethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-3-fluorobenzenesulfonamide

InChI

InChI=1S/C21H24FN5O2S/c1-4-27(5-2)21-14-20(23-15(3)24-21)25-17-9-11-18(12-10-17)26-30(28,29)19-8-6-7-16(22)13-19/h6-14,26H,4-5H2,1-3H3,(H,23,24,25)

InChI Key

QZFZBPXJXFQLTD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F)C

Origin of Product

United States

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